N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide
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Overview
Description
Preparation Methods
The synthesis of WAY-353173 involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with thiophene-2-carbohydrazide under specific conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods for WAY-353173 are not widely documented, but laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
WAY-353173 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert WAY-353173 into its reduced forms.
Scientific Research Applications
WAY-353173 has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry studies.
Biology: WAY-353173 is studied for its potential role in modulating immune responses.
Medicine: Research is ongoing to explore its potential as an immunosuppressive agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
WAY-353173 exerts its effects by binding to the CD4 D1 domain, which plays a crucial role in immune response modulation. This binding inhibits the interaction between CD4 and its ligands, thereby suppressing immune responses. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed to interfere with key signaling pathways in immune cells .
Comparison with Similar Compounds
WAY-353173 is unique due to its specific binding affinity to the CD4 D1 domain. Similar compounds include other nonpeptide organic ligands of CD4, such as N’-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide derivatives. These compounds share structural similarities but differ in their binding affinities and specific applications .
Properties
CAS No. |
939987-17-4 |
---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-12(11-5-2-3-6-13(11)17-10)9-16-18-15(19)14-7-4-8-20-14/h2-9,17H,1H3,(H,18,19)/b16-9+ |
InChI Key |
BXQCXQRAXFXMMD-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CS3 |
solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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